

An In-depth Technical Guide on the Initial Toxicity Screening of Methanol (MeOH)

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Compound of Interest		
Compound Name:	Dlin-MeOH	
Cat. No.:	B10856944	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide pertains to the initial toxicity screening of Methanol (MeOH). No public data was found for a compound specifically named "**Dlin-MeOH**." It is presumed that the query may have intended to investigate the toxicity of methanol, a common solvent in pharmaceutical development, or a methanolic solution of a "Dlin" series compound. This document focuses exclusively on the toxicity of methanol.

Introduction

Methanol (CH₃OH), a colorless and volatile liquid, is a widely used solvent in various industrial and laboratory settings, including the synthesis and formulation of pharmaceutical compounds. [1][2] Due to its potential for significant toxicity in humans, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling and formulation protocols.[3][4] This guide provides a comprehensive overview of the initial toxicity screening of methanol, summarizing key toxicological data, detailing experimental protocols, and illustrating relevant biological pathways.

Methanol toxicity can occur through ingestion, inhalation, or dermal absorption.[5] The primary mechanism of toxicity is not from methanol itself, but from its metabolic byproducts, formaldehyde and formic acid, which are produced in the liver. The accumulation of formic acid leads to metabolic acidosis and is a primary contributor to the characteristic ocular and central nervous system (CNS) toxicity observed in methanol poisoning.



Quantitative Toxicity Data

The following tables summarize key quantitative data related to the toxicity of methanol. It is important to note that there is significant inter-species and individual variability in susceptibility to methanol toxicity.

Parameter	Value	Species/System	Route of	Reference
Minimum Lethal Dose	300 - 1,000 mg/kg	Human	Exposure Ingestion	
Potentially Fatal Dose	~1 g/kg	Adult Human	Ingestion	-
Toxic Concentration	> 20 mg/dL	Human Serum	Ingestion	_
Concentration Requiring Hemodialysis	≥ 50 mg/dL	Human Serum	Ingestion	
Formate Level Associated with Visual Toxicity	≥ 3.7 mmol/L	Human Serum	Ingestion	
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA	200 ppm	Human	Inhalation	
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA	200 ppm	Human	Inhalation	_
ACGIH Threshold Limit Value (TLV) - 8- hr TWA	200 ppm	Human	Inhalation	-



Table 1: Human Toxicity and Exposure Limits for Methanol

Cell Line	Solvent	Concentration causing significant toxicity/inhibition	Assay	Reference
HepG2	Methanol	10% and 5%	Real-time cell proliferation (xCelligence)	
MDA-MB-231	Methanol	10%	Real-time cell proliferation (xCelligence)	
MCF-7	Methanol	10% and 5%	Real-time cell proliferation (xCelligence)	_
VNBRCA1	Methanol	10%	Real-time cell proliferation (xCelligence)	_
HepG2	DMSO	1.25% - 10%	Real-time cell proliferation (xCelligence)	_
HepG2	Ethanol	≥ 1.25% (24h, 48h), all tested concentrations (72h)	Cell Viability	

Table 2: In Vitro Cytotoxicity of Methanol and Other Solvents on Human Cancer Cell Lines

Experimental ProtocolsIn Vitro Cytotoxicity Assays



- Objective: To determine the concentration of methanol that causes a reduction in cell viability.
- Methodology (MTT Assay):
 - Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
 - Treatment: Remove the culture medium and expose the cells to various concentrations of methanol in a serum-free medium for a specified duration (e.g., 24, 48, 72 hours).
 - MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
 reagent to each well and incubate for 3 hours at 37°C.
 - Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Data Analysis: Calculate cell viability as a percentage of the untreated control.
- Methodology (Real-Time Cell Proliferation Assay):
 - Cell Seeding: Seed cells in specialized microelectronic sensor-containing plates (Eplates).
 - Baseline Measurement: Monitor cell proliferation in real-time to establish a baseline growth curve.
 - Treatment: Add various concentrations of methanol to the wells.
 - Continuous Monitoring: Continue to monitor cell proliferation in real-time.
 - Data Analysis: Analyze the cell index and slope of the proliferation curves to determine the inhibitory effects of methanol.

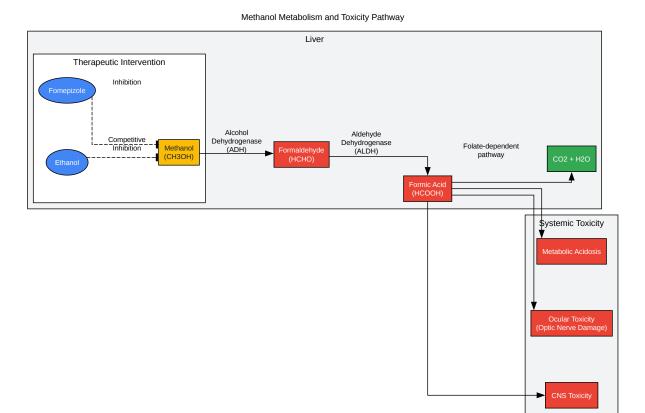
Acute Oral Toxicity Study (In Vivo)



- Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral dose of methanol.
- Methodology (Based on general principles):
 - o Animal Model: Use a suitable animal model, such as Swiss albino mice.
 - Grouping: Divide the animals into several groups, including a control group and multiple test groups receiving different doses of methanol.
 - Administration: Administer a single oral dose of methanol to the test groups.
 - Observation: Observe the animals for signs of toxicity, changes in behavior, and mortality over a specified period (e.g., 14 days).
 - Data Collection: Record body weight, clinical signs, and mortality.
 - Pathology: At the end of the study, perform necropsy and histopathological examination of major organs.
 - LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.

Visualizations

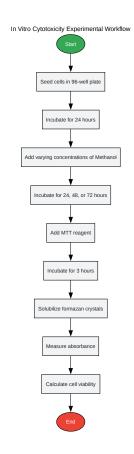




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Caption: Metabolic pathway of methanol leading to toxic byproducts.





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Caption: Workflow for a standard in vitro cytotoxicity assay (MTT).

Conclusion

The initial toxicity screening of methanol is a critical step in ensuring the safety of laboratory and manufacturing personnel and in the development of safe pharmaceutical formulations. This guide has provided an overview of the key toxicological parameters, experimental protocols for in vitro and in vivo toxicity assessment, and a visualization of the metabolic pathway leading to methanol's toxic effects. The data clearly indicates that methanol exhibits significant toxicity, primarily through the action of its metabolite, formic acid. Therefore, stringent control measures and a thorough understanding of its toxicological profile are essential when working with this solvent.



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